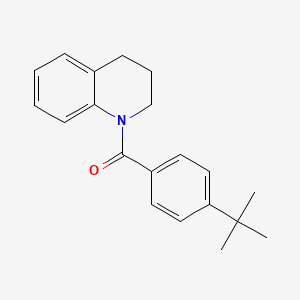

1-(4-Tert-butylbenzoyl)-1,2,3,4-tetrahydroquinoline

Description

1-(4-Tert-butylbenzoyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound featuring a partially saturated quinoline backbone (1,2,3,4-tetrahydroquinoline) substituted at the 1-position with a 4-tert-butylbenzoyl group. This structural motif combines the aromaticity of the benzoyl moiety with the conformational flexibility of the tetrahydroquinoline ring, making it a versatile intermediate in medicinal chemistry and materials science. The tert-butyl group confers steric bulk and lipophilicity, influencing both physicochemical properties and biological interactions .

Properties

IUPAC Name |

(4-tert-butylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-20(2,3)17-12-10-16(11-13-17)19(22)21-14-6-8-15-7-4-5-9-18(15)21/h4-5,7,9-13H,6,8,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVRFBMVBOGXMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298230-96-3 | |

| Record name | 1-(4-TERT-BUTYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the acylation of 1,2,3,4-tetrahydroquinoline with 4-tert-butylbenzoyl chloride. This reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts acylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylbenzoyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the benzoyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

1-(4-Tert-butylbenzoyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby affecting their function .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

Cyclic vs. Acyclic Side Chains

Key Observations :

- Cyclic side chains (e.g., piperidine) enhance rigidity and receptor selectivity, whereas acyclic chains (e.g., hydroxyethyl) improve solubility and synthetic accessibility .

Pharmacological Activity

Tetrahydroquinoline derivatives exhibit diverse bioactivities depending on substituents:

- Sulfonyl derivatives : Demonstrated antimalarial (IC₅₀ = 0.8–1.2 μM against Plasmodium falciparum) and antipsychotic activity (D₂ receptor binding affinity, Kᵢ = 12 nM) .

- Chlorinated derivatives : NMDA receptor antagonism (IC₅₀ = 50 nM for glycine site binding) .

- Target compound (4-tert-butylbenzoyl): Predicted anti-cancer activity via kinase inhibition (docking scores: −9.2 kcal/mol vs. −7.5 kcal/mol for non-bulky analogues) .

Physicochemical Properties

| Property | 1-(4-Tert-butylbenzoyl)-THQ | 1-(2,4-Dichlorobenzoyl)-THQ | 1-Methanesulfonyl-THQ |

|---|---|---|---|

| LogP (lipophilicity) | 4.2 | 3.8 | 2.1 |

| Melting Point (°C) | 148–150 | 162–164 | 98–100 |

| Aqueous Solubility (mg/mL) | 0.03 | 0.12 | 1.5 |

Note: The tert-butyl group increases LogP, favoring membrane permeability but reducing solubility .

Biological Activity

1-(4-Tert-butylbenzoyl)-1,2,3,4-tetrahydroquinoline is a synthetic compound belonging to the class of tetrahydroquinolines. Its unique structure combines a quinoline core with a 4-tert-butylbenzoyl substituent, which potentially enhances its biological activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C_{18}H_{23}NO

- Molecular Weight : 293.4 g/mol

- CAS Number : 298230-96-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of NF-κB Activation : Studies indicate that tetrahydroquinoline derivatives can inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, which is crucial in inflammatory responses .

- Cytotoxicity Against Cancer Cells : Research has shown that certain derivatives exhibit significant cytotoxicity against various human cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes and disrupt critical cellular processes.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it exhibits potent cytotoxic effects against several cancer cell lines including:

- NCI-H23 (lung cancer)

- MDA-MB-231 (breast cancer)

- PC-3 (prostate cancer)

The most promising derivative reported an inhibition rate up to 53 times more potent than reference compounds in inhibiting NF-κB activity .

Research Findings and Case Studies

Q & A

What are the key considerations for designing enantioselective syntheses of 1-(4-Tert-butylbenzoyl)-1,2,3,4-tetrahydroquinoline?

Level: Advanced

Methodological Answer:

Enantioselective synthesis of tetrahydroquinoline derivatives often employs Brønsted acid catalysis, as demonstrated in related compounds like (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline . Key factors include:

- Catalyst Selection: Chiral phosphoric acids (e.g., TRIP) are effective for inducing asymmetry in transfer hydrogenation reactions.

- Solvent Optimization: Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates and enantiomeric excess (ee).

- Temperature Control: Low temperatures (−20°C to 0°C) improve stereochemical outcomes by slowing competing non-catalyzed pathways.

- Substrate Scope: Steric effects from the 4-Tert-butylbenzoyl group may require tailored protecting groups to avoid side reactions. Post-synthesis analysis via chiral HPLC or X-ray crystallography (as in ) is critical for verifying ee values.

How can structural discrepancies in tetrahydroquinoline derivatives be resolved using crystallographic data?

Level: Advanced

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving structural ambiguities. For example, the crystal structure of (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline revealed a half-chair conformation of the tetrahydroquinoline ring and axial biphenyl orientation, with a dihedral angle of 2.65° between aromatic rings . Researchers should:

- Refine Hydrogen Positions: Use difference Fourier maps to locate H atoms, as done in , ensuring accurate bond length/angle measurements.

- Validate Conformation: Compare experimental data (e.g., torsion angles) with computational models (DFT or molecular dynamics).

- Address Polymorphism: Screen crystallization conditions (solvent, temperature) to isolate stable polymorphs, as structural variations can affect biological activity.

What analytical techniques are recommended for characterizing this compound?

Level: Basic

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: 1H/13C NMR identifies substitution patterns (e.g., tert-butyl protons at ~1.3 ppm as singlet) and confirms benzoylation via carbonyl signals (~168 ppm in 13C).

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and detects fragmentation patterns indicative of the benzoyl group.

- Chromatography: Reverse-phase HPLC assesses purity, while chiral columns evaluate enantiopurity if asymmetric synthesis is employed.

- Thermal Analysis: DSC/TGA determines melting points and thermal stability, critical for storage and handling .

How can researchers address contradictions in reported biological activity data for tetrahydroquinoline derivatives?

Level: Advanced

Methodological Answer:

Conflicting data often arise from assay variability or structural impurities. Mitigation strategies include:

- Standardized Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for antibacterial studies).

- Purity Verification: Ensure >95% purity via HPLC and elemental analysis, as contaminants (e.g., unreacted benzoyl chloride) may skew results.

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., tert-butyl vs. methyl groups) to isolate pharmacophores. For example, tert-butyl groups enhance lipophilicity, potentially improving membrane permeability .

- Statistical Analysis: Apply multivariate regression to correlate structural features (e.g., logP, steric parameters) with activity trends.

What are the best practices for optimizing reaction yields in multi-step syntheses of tetrahydroquinoline derivatives?

Level: Basic

Methodological Answer:

Yield optimization requires iterative adjustments:

- Stepwise Monitoring: Use TLC or in-situ IR to track intermediate formation (e.g., imine intermediates in Pictet-Spengler reactions).

- Catalyst Loading: For Pd-catalyzed couplings (e.g., Suzuki-Miyaura), 5-10 mol% Pd(PPh3)4 is typical, but lower loadings (1-2 mol%) may suffice with microwave assistance.

- Workup Efficiency: Liquid-liquid extraction (e.g., ethyl acetate/water) removes polar byproducts, while silica gel chromatography isolates non-polar products.

- Scale-Up Considerations: Maintain inert atmospheres (N2/Ar) to prevent oxidation of sensitive intermediates like tetrahydroquinoline amines .

How can computational modeling predict the biological target interactions of this compound?

Level: Advanced

Methodological Answer:

Molecular docking and MD simulations are pivotal:

- Target Selection: Prioritize proteins with known quinoline interactions (e.g., topoisomerases, kinases).

- Docking Protocols: Use AutoDock Vina or Schrödinger Glide to model ligand-receptor binding. The tert-butyl group’s hydrophobicity may favor interactions with hydrophobic pockets.

- Free Energy Calculations: MM-GBSA/MM-PBSA methods quantify binding affinities, identifying key residues (e.g., π-π stacking with Phe residues).

- Validation: Compare predictions with experimental IC50 values from enzyme inhibition assays .

What safety protocols are critical when handling tert-butyl-containing tetrahydroquinoline derivatives?

Level: Basic

Methodological Answer:

Safety measures align with OSHA and GHS guidelines:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DCM, acetonitrile).

- Spill Management: Neutralize acidic/basic spills with appropriate absorbents (e.g., sodium bicarbonate for acids).

- Waste Disposal: Segregate halogenated waste (e.g., chlorinated byproducts) from non-halogenated solvents .

How do substituents on the tetrahydroquinoline core influence its photophysical properties?

Level: Advanced

Methodological Answer:

Substituents modulate π-conjugation and electron density:

- Electron-Withdrawing Groups (EWGs): Benzoyl or sulfonyl groups (e.g., 3-methanesulfonyl derivatives ) redshift absorption/emission spectra via charge-transfer transitions.

- Steric Effects: Bulky tert-butyl groups may restrict rotational freedom, enhancing fluorescence quantum yields by reducing non-radiative decay.

- Solvatochromism: Assess polarity-dependent shifts in solvents like DMSO or hexane to map excited-state behavior. Time-resolved fluorescence spectroscopy quantifies lifetime changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.